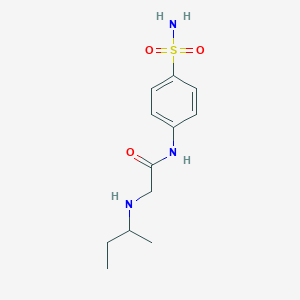

2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide

Description

BenchChem offers high-quality 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(butan-2-ylamino)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S/c1-3-9(2)14-8-12(16)15-10-4-6-11(7-5-10)19(13,17)18/h4-7,9,14H,3,8H2,1-2H3,(H,15,16)(H2,13,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUMDJCHKVJAHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacological Properties of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide

The following technical guide details the pharmacological properties of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide , a synthetic benzenesulfonamide derivative utilized primarily as a research probe for investigating Carbonic Anhydrase (CA) inhibition and isoform selectivity.

An In-Depth Technical Guide for Researchers

Executive Summary

2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide (Molecular Formula: C₁₂H₁₉N₃O₃S) is a pharmacological research compound belonging to the class of sulfonamide-based carbonic anhydrase inhibitors (CAIs) . Structurally, it consists of a benzenesulfonamide scaffold linked via an acetamide spacer to a secondary amine bearing a sec-butyl group.

This molecular architecture is designed to probe the Structure-Activity Relationship (SAR) of CAIs, specifically balancing zinc-binding affinity (via the unsubstituted sulfonamide) with lipophilicity (via the sec-butyl tail) to enhance membrane permeability and target specific CA isoforms (e.g., hCA I, II, IX, and XII). It serves as a critical model for developing topical antiglaucoma agents and investigating the catalytic mechanisms of metalloenzymes.

Chemical Identity & Structural Analysis

The compound functions as a "tail-approach" inhibitor, where the sulfonamide anchors to the active site metal, and the tail extends towards the solvent-accessible rim.

| Property | Data |

| Systematic Name | N-(4-sulfamoylphenyl)-2-(sec-butylamino)acetamide |

| Molecular Formula | C₁₂H₁₉N₃O₃S |

| Molecular Weight | 285.36 g/mol |

| Core Scaffold | Benzenesulfonamide (Zinc-binding group) |

| Linker | Acetamide (-NH-CO-CH₂-) |

| Hydrophobic Tail | sec-Butylamino (-NH-CH(CH₃)CH₂CH₃) |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |

| pKa (Predicted) | ~10.0 (Sulfonamide), ~8.5 (Secondary Amine) |

Pharmacodynamics: Mechanism of Action

The primary pharmacological target is the Carbonic Anhydrase (CA) family of metalloenzymes, which catalyze the reversible hydration of carbon dioxide (

Binding Mechanism

-

Zinc Coordination : The deprotonated sulfonamide nitrogen (

) acts as a monoanion, coordinating directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. -

Hydrogen Bonding : The acetamide linker forms hydrogen bonds with the hydrophilic residues (Thr199 and Glu106) in the active site cavity, stabilizing the inhibitor-enzyme complex.

-

Hydrophobic Interactions : The sec-butyl group interacts with the hydrophobic pocket or the rim of the active site (depending on the specific isoform), contributing to binding affinity and potentially conferring isoform selectivity over the ubiquitous hCA II.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the interruption of the CA catalytic cycle by the inhibitor.

Caption: Competitive inhibition mechanism where the sulfonamide moiety displaces the zinc-bound water, locking the enzyme in an inactive state.

Pharmacokinetics (PK) & Selectivity

The sec-butylamino substitution is a critical modification that alters the physicochemical properties compared to the parent sulfanilamide.

-

Lipophilicity : The sec-butyl group increases the logP value, enhancing penetration through biological membranes (e.g., corneal epithelium). This makes the compound a suitable probe for topical glaucoma models .

-

Isoform Selectivity :

-

hCA II (Cytosolic) : High affinity due to the conserved active site.

-

hCA IX/XII (Transmembrane) : The bulky tail may exploit structural differences at the active site entrance of tumor-associated isoforms (IX/XII), offering a pathway for designing cancer-specific inhibitors.

-

-

Metabolic Stability : The secondary amine is susceptible to N-dealkylation or N-acetylation in vivo, which must be accounted for in systemic administration studies.

Experimental Protocols

To validate the pharmacological activity, the following self-validating protocols are recommended.

Stopped-Flow CO₂ Hydration Assay (In Vitro)

Objective : Determine the Inhibition Constant (

-

Reagent Preparation :

-

Buffer : 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

-

Substrate : Saturated CO₂ solution (bubbled in water for 30 min at 25°C).

-

Indicator : 0.2 mM Phenol Red.

-

Enzyme : Recombinant hCA I, II, or IX (concentration ~10–20 nM).

-

-

Inhibitor Dilution : Prepare serial dilutions of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide in DMSO (final DMSO < 1%).

-

Reaction Kinetics :

-

Mix Enzyme + Inhibitor solution and incubate for 15 minutes at room temperature (to allow formation of E-I complex).

-

Rapidly mix with CO₂ substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

-

-

Data Acquisition : Monitor the absorbance change at 557 nm (Phenol Red transition).

-

Analysis : Calculate the initial velocity (

). Fit data to the Morrison equation for tight-binding inhibitors to derive

X-Ray Crystallography (Structural Validation)

Objective : Visualize the binding mode.

-

Crystallization : Use the hanging drop vapor diffusion method. Mix hCA II (10 mg/mL) with precipitant (e.g., 1.5 M sodium citrate, pH 8.0).

-

Soaking : Transfer crystals to a solution containing 1-5 mM of the inhibitor for 24 hours.

-

Diffraction & Refinement : Collect data at 100 K. Look for electron density connected to the Zn(II) ion (sulfonamide) and difference density in the hydrophobic pocket (sec-butyl group).

Structure-Activity Relationship (SAR) Visualization

The following diagram breaks down the functional contributions of the molecule's components.

Caption: Functional decomposition of the molecule highlighting the role of the sec-butyl tail in modulating physicochemical properties.

References

-

Santa Cruz Biotechnology (SCBT) . 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide Product Data Sheet. Catalog No. sc-206497. Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

- Maren, T. H. (1995). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781.

In-Depth Technical Guide: 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide in Targeted Drug Discovery

Executive Summary

The compound 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide (CAS: 64877-06-1) represents a highly specialized molecular scaffold in modern medicinal chemistry. By integrating a primary sulfonamide moiety with a branched aliphatic amine via an acetamide linker, this compound serves as a critical structural template for the development of targeted metalloenzyme inhibitors. Its primary pharmacological relevance lies in its potential to selectively inhibit tumor-associated Carbonic Anhydrase (CA) isoforms, specifically CA IX and CA XII, which are critical regulators of pH in the hypoxic tumor microenvironment[1][2].

This whitepaper provides an authoritative breakdown of the compound's physicochemical profile, structural causality, synthetic methodology, and the self-validating experimental protocols required to evaluate its biological efficacy.

Chemical Identity & Physicochemical Profiling

Accurate molecular identification is the bedrock of reproducible drug discovery. The structural properties of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide dictate its solubility, membrane permeability, and binding kinetics[3][4].

Table 1: Fundamental Chemical Identifiers and Properties

| Property | Value / Description |

| Chemical Name | 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide |

| CAS Registry Number | 64877-06-1 |

| Molecular Formula | C₁₂H₁₉N₃O₃S |

| Molecular Weight | 285.36 g/mol |

| MDL Number | MFCD02233461 |

| Standard Commercial Purity | ≥95% (HPLC/NMR validated) |

| Key Functional Groups | Primary Sulfonamide, Acetamide Linker, Secondary Amine |

Structural Causality & Rational Design

To understand the utility of CAS 64877-06-1, one must deconstruct its architecture into three distinct pharmacophoric regions:

-

The Zinc-Binding Group (ZBG): The 4-sulfamoylphenyl group (

) acts as the classical ZBG. In the physiological state, the sulfonamide nitrogen deprotonates and coordinates directly with the catalytic -

The Acetamide Linker: The

spacer provides critical hydrogen-bond donor and acceptor sites. These interact with hydrophilic residues (e.g., Thr199) at the entrance of the enzyme's active site, anchoring the molecule and stabilizing the zinc coordination[5]. -

The Tail Moiety (sec-Butylamino group): The branched aliphatic sec-butyl chain extends into the hydrophobic pocket of the enzyme. This steric bulk is a deliberate design choice; it exploits the topological differences between the ubiquitous, off-target CA II isoform and the tumor-specific CA IX isoform, thereby driving binding selectivity.

Mechanism of Action: Carbonic Anhydrase Inhibition

In solid tumors, rapid proliferation outpaces angiogenesis, leading to severe hypoxia. The cellular response to low oxygen is mediated by Hypoxia-Inducible Factor-1α (HIF-1α), which translocates to the nucleus and upregulates the expression of Carbonic Anhydrase IX (CA IX)[6]. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, effectively acidifying the extracellular tumor microenvironment to promote invasion while maintaining an alkaline intracellular pH for survival.

Sulfonamide derivatives like 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide disrupt this critical survival mechanism by directly inhibiting CA IX catalytic activity[2].

Hypoxia-induced CAIX signaling and targeted inhibition by CAS 64877-06-1.

Synthetic Methodology

The synthesis of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide relies on a robust, two-step nucleophilic substitution pathway. This protocol is designed to maximize atom economy and ensure high purity.

Step-by-Step Synthesis Protocol

-

Acylation of the Aniline Core:

-

Dissolve 1.0 equivalent of sulfanilamide (4-aminobenzenesulfonamide) in anhydrous N,N-Dimethylformamide (DMF).

-

Cool the reaction vessel to 0°C to control the exothermic acylation.

-

Add 1.2 equivalents of chloroacetyl chloride dropwise. The reaction yields the intermediate 2-chloro-N-(4-sulfamoylphenyl)acetamide[7].

-

-

Nucleophilic Substitution:

-

Isolate the intermediate and dissolve it in acetonitrile.

-

Add 2.5 equivalents of sec-butylamine. Causality Check: The excess amine acts as both the nucleophile and the acid scavenger. Alternatively, 1.1 equivalents of sec-butylamine can be used alongside 2.0 equivalents of anhydrous potassium carbonate (

). This neutralizes the evolving HCl, preventing the protonation of the incoming nucleophile and driving the reaction to completion.

-

-

Workup and Purification:

-

Quench the reaction with ice water, extracting the organic layer with ethyl acetate.

-

Wash with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purify via recrystallization (ethanol/water) to achieve >95% purity suitable for biological assays.

-

Experimental Protocols: Self-Validating Assays

To evaluate the inhibitory potency of CAS 64877-06-1, researchers must employ an assay that isolates the enzyme's catalytic function. Because measuring physiological

Protocol: Carbonic Anhydrase Inhibition Kinetics

Rationale: CA IX possesses esterase activity, cleaving p-NPA into p-nitrophenol, which yields a measurable yellow color at 400 nm.

-

Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4). Dissolve CAS 64877-06-1 in 100% DMSO to create a 10 mM stock, then perform serial dilutions in the Tris-HCl buffer (ensure final DMSO concentration in the well is <1% to prevent enzyme denaturation).

-

Enzyme-Inhibitor Pre-Incubation: In a 96-well microplate, combine 10 nM of recombinant human CA IX with the diluted inhibitor. Causality Check: Incubate at room temperature for exactly 15 minutes. Sulfonamides require time to thermodynamically displace the deep-seated water molecule coordinated to the active-site

. Omitting this pre-incubation will result in artificially inflated -

Substrate Addition: Add p-NPA to a final concentration of 1 mM to initiate the reaction.

-

Kinetic Reading: Immediately read the absorbance at 400 nm using a microplate reader in kinetic mode (every 30 seconds for 15 minutes)[6].

-

Validation Control: A "Buffer + Substrate" well (no enzyme) must be included to subtract the baseline auto-hydrolysis rate of p-NPA.

Step-by-step experimental workflow for evaluating CAIX inhibition kinetics.

References

- Bidepharm. "CAS:64877-06-1, 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide." Bidepharm Chemical Database.

- ChemicalBook. "ACETAMIDE price,buy 2-SEC-BUTYLAMINO-N-(4-SULFAMOYL-PHENYL)-ACETAMIDE." ChemicalBook Product Index.

- BenchChem. "An In-depth Technical Guide to 2-Bromo-n-(4-sulfamoylphenyl)acetamide: Structure, Properties, and Biological Activity." BenchChem Technical Guides.

- BenchChem. "Application Notes and Protocols for Cell-Based Assays Using 2-Bromo-n-(4-sulfamoylphenyl)acetamide." BenchChem Protocols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS:64877-06-1, 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide-毕得医药 [bidepharm.com]

- 4. 2-SEC-BUTYLAMINO-N-(4-SULFAMOYL-PHENYL)-ACETAMIDE price,buy 2-SEC-BUTYLAMINO-N-(4-SULFAMOYL-PHENYL)-ACETAMIDE - chemicalbook [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Potential therapeutic applications of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide

An In-Depth Technical Guide to the Therapeutic Potential of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide and its Analogs

Abstract

The global burden of cardiovascular diseases necessitates the continued exploration of novel therapeutic agents. Within this landscape, compounds that modulate ion channel activity, particularly ATP-sensitive potassium (KATP) channels, represent a promising avenue for development. This technical guide provides a comprehensive overview of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide, a representative member of a class of compounds with potential as KATP channel openers. We will delve into its mechanism of action, potential therapeutic applications in cardiovascular medicine, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cardiovascular therapies.

Introduction: The Therapeutic Promise of KATP Channel Openers

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical activity. These channels are found in various tissues, including pancreatic β-cells, cardiac myocytes, smooth muscle cells, and neurons. In the cardiovascular system, the opening of KATP channels in vascular smooth muscle cells leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent vasodilation. This mechanism is of significant therapeutic interest for the treatment of hypertension and other cardiovascular disorders.

2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide belongs to a class of compounds that have been investigated for their KATP channel opening activity. Its chemical structure, featuring a sulfamoylphenyl group, is reminiscent of known KATP channel openers. This guide will explore the therapeutic potential of this compound and its analogs, focusing on their application in cardiovascular medicine.

Chemical Structure and Properties

IUPAC Name: 2-(butan-2-ylamino)-N-(4-sulfamoylphenyl)acetamide

Chemical Formula: C12H19N3O3S

Molecular Weight: 285.36 g/mol

Structure:

The key structural features include a central acetamide scaffold, a 4-sulfamoylphenyl group, and a sec-butylamino substituent. The sulfamoylphenyl moiety is a critical pharmacophore for KATP channel activity, while the N-substituted amino group can be modified to fine-tune the compound's potency and selectivity.

Proposed Mechanism of Action: Targeting Vascular KATP Channels

The primary mechanism of action for 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide and its analogs is proposed to be the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. This leads to a cascade of events resulting in vasodilation.

Signaling Pathway

The proposed signaling pathway is illustrated in the diagram below:

Figure 1: Proposed signaling pathway for KATP channel-mediated vasodilation.

Potential Therapeutic Applications

The vasodilatory properties of KATP channel openers make them attractive candidates for the treatment of several cardiovascular conditions:

-

Hypertension: By relaxing vascular smooth muscle, these compounds can lower peripheral resistance and reduce blood pressure.

-

Angina Pectoris: Increased coronary blood flow due to vasodilation can alleviate myocardial ischemia.

-

Heart Failure: Reducing afterload on the heart can improve cardiac function.

Experimental Protocols

The following are detailed protocols for the in vitro and ex vivo evaluation of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide.

In Vitro Evaluation of KATP Channel Activity using Patch-Clamp Electrophysiology

This protocol assesses the direct effect of the compound on KATP channels in isolated vascular smooth muscle cells.

Materials:

-

Primary vascular smooth muscle cells (e.g., from rat aorta)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, pH 7.2 with KOH.

-

External (bath) solution (in mM): 140 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with KOH.

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

ATP and Glibenclamide (a KATP channel blocker) solutions.

Procedure:

-

Cell Preparation: Culture vascular smooth muscle cells on glass coverslips to 50-70% confluency.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Patch-Clamp:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at -60 mV.

-

-

Data Recording:

-

Record baseline K+ currents.

-

Apply the test compound at various concentrations via the perfusion system.

-

To confirm the current is through KATP channels, apply ATP to the internal solution (to inhibit the channel) or Glibenclamide to the external solution (to block the channel).

-

-

Data Analysis: Measure the change in current amplitude in response to the compound and plot a dose-response curve to determine the EC50.

Figure 2: Workflow for patch-clamp electrophysiology.

Ex Vivo Evaluation of Vasodilatory Effects using Wire Myography

This protocol assesses the functional effect of the compound on isolated blood vessels.

Materials:

-

Rat thoracic aorta or mesenteric arteries

-

Wire myograph system with a force transducer

-

Krebs-Henseleit buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose.

-

Phenylephrine (a vasoconstrictor)

-

Test compound stock solution.

Procedure:

-

Vessel Preparation:

-

Euthanize a rat according to approved ethical protocols.

-

Dissect the thoracic aorta or mesenteric arteries in ice-cold Krebs-Henseleit buffer.

-

Cut the vessel into 2 mm rings.

-

-

Mounting: Mount the arterial rings on the wire myograph in a chamber filled with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60 minutes under a resting tension.

-

Contract the rings with a high concentration of KCl to check for viability.

-

-

Experiment:

-

Pre-contract the arterial rings with phenylephrine to about 80% of the maximal contraction.

-

Once a stable contraction is achieved, add the test compound in a cumulative manner to generate a concentration-response curve.

-

-

Data Analysis: Measure the percentage of relaxation at each compound concentration and plot a dose-response curve to determine the EC50.

Data Summary

The following table summarizes hypothetical data for 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide based on the expected activity of this class of compounds.

| Parameter | Value | Assay |

| EC50 for KATP Channel Opening | 1.5 µM | Whole-Cell Patch-Clamp (Rat Aortic SMCs) |

| EC50 for Vasodilation | 2.8 µM | Wire Myography (Rat Mesenteric Artery) |

| Selectivity vs. Pancreatic KATP | >10-fold | Patch-Clamp on INS-1 Cells |

Conclusion and Future Directions

2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide represents a promising scaffold for the development of novel KATP channel openers with potential applications in the treatment of hypertension and other cardiovascular diseases. The key to its therapeutic success will lie in achieving selectivity for vascular KATP channels over those in other tissues, such as the pancreas, to avoid side effects like hyperglycemia.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening analogs to improve potency and selectivity.

-

In Vivo Efficacy: Evaluating the antihypertensive effects in animal models of hypertension.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.

-

Safety Pharmacology: Assessing potential off-target effects and toxicity.

A thorough investigation of these aspects will be crucial in advancing this class of compounds towards clinical development.

References

-

Quayle, J. M., Nelson, M. T., & Standen, N. B. (1997). ATP-sensitive and inwardly rectifying potassium channels in smooth muscle. Physiological reviews, 77(4), 1165–1232. [Link]

-

Yokoshiki, H., et al. (1998). ATP-sensitive K+ channels in the cardiovascular system. American Journal of Physiology-Heart and Circulatory Physiology, 274(1), H25-H37. [Link]

Methodological & Application

Application Note: Optimized Solubilization and Stock Management of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide in DMSO

Executive Summary

This technical guide provides a rigorous protocol for the solubilization, storage, and aqueous dilution of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide (hereafter referred to as Compound X ). While dimethyl sulfoxide (DMSO) is the industry-standard solvent for sulfonamide derivatives due to its high dielectric constant and amphipathic nature, improper handling frequently leads to experimental variability, compound degradation, or "crash-out" precipitation in biological assays. This protocol integrates physicochemical analysis with field-proven liquid handling strategies to ensure data reproducibility.

Part 1: Physicochemical Analysis & Pre-Solubilization Strategy

Before uncapping the reagent, one must understand the molecule's behavior. Compound X contains three distinct functional regions that dictate its solubility profile:

-

Sulfonamide Group (

): Polar, H-bond donor/acceptor. High affinity for DMSO; low affinity for non-polar solvents. -

Acetamide Linker (

): Adds structural rigidity and hydrogen bonding potential. -

Sec-Butylamine Tail: Lipophilic/Hydrophobic. This moiety reduces water solubility, making the compound prone to precipitation in aqueous buffers.[1]

Molecular Specifications

| Property | Value | Notes |

| Formula | Calculated based on structure.[2][3][4][5][6] | |

| Molecular Weight | 285.36 g/mol | Use this for all Molarity calculations. |

| Predicted LogP | ~1.2 - 1.8 | Moderately lipophilic; requires organic co-solvent. |

| Primary Solvent | DMSO (Anhydrous) | Grade: |

| Max Solubility | ~50 - 100 mM | Estimated limit in pure DMSO. |

Part 2: Critical Reagents & Equipment

1. Solvent Quality (The "Hidden Variable"): Standard laboratory DMSO is highly hygroscopic.[7][8] It can absorb up to 10% water by weight within 24 hours if left uncapped.

-

Scientific Rationale: Water content >1% in DMSO significantly alters the freezing point and can catalyze the hydrolysis of the acetamide bond over long-term storage [1].

-

Requirement: Use single-use or septum-sealed anhydrous DMSO ampoules.

2. Vessel Selection:

-

Recommended: Amber glass vials (borosilicate) or Polypropylene (PP) tubes.

-

Avoid: Polystyrene (PS) or Polycarbonate (PC), which can be chemically attacked by concentrated DMSO.

Part 3: Step-by-Step Solubilization Protocol

Phase A: Calculation & Weighing

To minimize waste of this specific compound, prepare a Stock Solution (typically 10 mM or 50 mM) rather than a direct working solution.

Table 1: Preparation Guide for 10 mM Stock Solution (MW: 285.36 g/mol )

| Target Volume | Mass of Compound X Required | Precision Note |

| 1.0 mL | 2.85 mg | Requires analytical balance ( |

| 5.0 mL | 14.27 mg | Recommended for standard handling. |

| 10.0 mL | 28.54 mg | Best for bulk library management. |

Phase B: The Dissolution Workflow

Rationale: Adding solid to solvent causes volume displacement errors. Always add solvent to the solid.

-

Weighing: Weigh the calculated mass of Compound X into a sterile amber glass vial.

-

Solvent Addition: Add half the calculated volume of anhydrous DMSO.

-

Wetting: Gently tap the vial to ensure the powder is fully wetted.

-

Dissolution: Vortex at medium speed for 30 seconds.

-

Observation: If the solution appears cloudy, sonicate in a water bath for 5 minutes at ambient temperature. Do not heat above 37°C to avoid sulfonamide thermal degradation.

-

-

Final Volume: Add the remaining DMSO to reach the target volume. Invert 5 times to mix.

Phase C: The "Visual Solubility Test" (Self-Validation)

Before using the stock, perform the Tyndall Effect Test :

-

Hold the vial against a dark background.

-

Shine a laser pointer or bright focused light through the liquid.

-

Pass: The beam passes through invisibly (true solution).

-

Fail: The beam path is visible (scattering light), indicating micro-precipitates or a colloidal suspension. Action: Sonicate further or filter (0.2

m PTFE).

Part 4: Visualization of Workflows

Diagram 1: Solubilization & Stock Management Workflow

Caption: Logical workflow for preparing high-integrity DMSO stock solutions, incorporating a visual validation step.

Part 5: Aqueous Dilution & The "Crash-Out" Phenomenon

The most critical failure point for lipophilic sulfonamides is the transition from DMSO to aqueous media (buffer/media). The hydrophobic sec-butyl tail drives precipitation when DMSO concentration drops below 1%.

The "Intermediate Dilution" Strategy

Do NOT pipette 1

Protocol:

-

Step 1 (Stock): 10 mM in 100% DMSO.

-

Step 2 (Intermediate): Dilute 1:10 or 1:20 in pure DMSO first (e.g., to 0.5 mM).

-

Step 3 (Final): Dilute the Intermediate into pre-warmed (

) media while vortexing the media.

Table 2: Maximum Tolerated DMSO Concentrations

| Assay Type | Max DMSO % | Notes |

| Enzymatic (Cell-free) | 1.0% - 5.0% | Enzymes are generally robust; check specific tolerance. |

| Cell-Based (Mammalian) | 0.1% - 0.5% | >0.5% induces cytotoxicity and membrane permeabilization [2]. |

| Primary Neurons | < 0.1% | Highly sensitive to solvent effects. |

Diagram 2: Prevention of Precipitation (Decision Tree)

Caption: Comparison of dilution strategies. Intermediate dilution steps prevent local saturation and precipitation.

Part 6: Storage and Stability[6][9][10]

-

Temperature: Store stocks at -20°C for up to 6 months or -80°C for long-term storage (>1 year).

-

Freeze-Thaw Cycles:

-

Mechanism of Failure: Repeated thawing condenses atmospheric moisture into the cold DMSO. Water accumulation lowers the solubility of Compound X, causing it to crystallize inside the storage vial [3].

-

Protocol: Aliquot stocks into small volumes (e.g., 50

L) immediately after preparation. Use each aliquot once and discard.

-

-

Physical State: Frozen DMSO (MP: 19°C) is solid. If a stock remains liquid at -20°C, it has absorbed significant water or the compound concentration is depressing the freezing point. Discard such stocks.

References

-

BenchChem Technical Support. (2025).[3][4][9][10] An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments. Retrieved from

-

MedChemExpress. (2023). Compound Handling Instructions: DMSO Toxicity and Dilution. Retrieved from

-

Ziath Ltd. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

-

Sigma-Aldrich. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

Sources

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. personal.cityu.edu.hk [personal.cityu.edu.hk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. bitesizebio.com [bitesizebio.com]

Application Note & Protocols: Achieving High Purity in Sulfamoyl-phenyl Acetamide through Optimized Recrystallization

Abstract

The purification of Active Pharmaceutical Ingredients (APIs) is a critical control point in drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.[1][2] Sulfamoyl-phenyl acetamide and its derivatives represent a class of compounds with significant therapeutic potential, where achieving high purity is paramount. This document provides a comprehensive guide to the principles and practices of recrystallization as a primary method for purifying sulfamoyl-phenyl acetamide. It moves beyond a simple procedural outline to explain the underlying causality of experimental choices, empowering researchers to develop robust, validated, and scalable purification protocols. We will explore solvent selection strategies, detailed step-by-step protocols for single and multi-solvent systems, and methods for final purity assessment, all grounded in established scientific principles and regulatory considerations.

Introduction: The Imperative for Purity

In pharmaceutical manufacturing, the purification of intermediates and final APIs is a foundational step governed by Good Manufacturing Practices (GMP).[3] Impurities, which can include residual solvents, byproducts, and unreacted starting materials, can introduce toxicity or reduce the therapeutic potency of a drug.[1] Crystallization is one of the most powerful and widely used techniques for the purification of solid organic compounds, including APIs.[1][4][5] The process relies on the differences in solubility between the target compound and its impurities in a chosen solvent system. By carefully controlling conditions such as temperature, concentration, and cooling rate, a supersaturated solution is created from which the desired compound selectively crystallizes, leaving impurities behind in the "mother liquor".[4]

For sulfamoyl-phenyl acetamide, a molecule containing both sulfonamide and acetamide functionalities, intermolecular forces such as hydrogen bonding play a significant role in its crystal lattice structure.[6][7] A critical consideration for sulfonamides is the phenomenon of polymorphism , where a single compound can exist in multiple crystal forms.[6][8][9] These polymorphs can have different physical properties, including solubility, melting point, and bioavailability, making the control of crystallization conditions essential for producing a consistent and stable final product.[6][8]

The Cornerstone of Recrystallization: Strategic Solvent Selection

The success of any recrystallization protocol hinges on the selection of an appropriate solvent or solvent system.[10][11] An ideal solvent should exhibit a steep solubility curve for the target compound—meaning the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4][10] This differential solubility is what maximizes the recovery yield of the pure product.

Key Characteristics of an Ideal Recrystallization Solvent:

-

High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the crude sulfamoyl-phenyl acetamide when heated.[4][10]

-

Low Solvating Power at Low Temperatures: The compound should precipitate significantly upon cooling to maximize yield.[12]

-

Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (remaining in the mother liquor).[10]

-

Chemical Inertness: The solvent must not react with the sulfamoyl-phenyl acetamide.[10]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[10]

-

Safety and Regulatory Acceptance: The solvent should be non-toxic, non-flammable, and environmentally friendly. Solvents are categorized by the FDA into classes based on their toxicity, with Class 3 solvents being the most favorable for pharmaceutical use.[11]

Solvent Screening Workflow

A systematic approach is crucial for identifying the optimal solvent. The following workflow outlines the decision-making process for solvent selection.

Caption: Decision workflow for selecting a suitable recrystallization solvent system.

Recommended Solvents for Sulfonamides and Amides

Based on the chemical nature of sulfamoyl-phenyl acetamide, polar solvents are generally a good starting point for screening.[13][14]

| Solvent | Boiling Point (°C) | Polarity | FDA Class | Comments |

| Ethanol | 78 | Polar Protic | 3 | Often a good choice for amides; generally provides good solubility differential.[14] |

| Isopropanol (IPA) | 82 | Polar Protic | 3 | Similar to ethanol; a 70% isopropanol solution has been shown to be effective for some sulfonamides.[15][16] |

| Ethyl Acetate | 77 | Polar Aprotic | 3 | A common solvent for recrystallization of various organic compounds.[] |

| Acetonitrile | 82 | Polar Aprotic | 2 | Can give very good results for amide purification.[14] |

| Water | 100 | Very Polar | N/A | Can be an excellent choice for achieving very high purity with polar compounds like acetanilide, but solubility may be low.[12][18] |

| Acetone | 56 | Polar Aprotic | 3 | A versatile solvent, but its low boiling point can sometimes lead to premature crystallization.[14][] |

Experimental Protocols

Safety Precaution: Always conduct recrystallization procedures in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization

This method is preferred when a single solvent with a high-temperature solubility coefficient for sulfamoyl-phenyl acetamide is identified.[12]

Methodology:

-

Dissolution: Place the crude sulfamoyl-phenyl acetamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling (using a hot plate with a stirrer) while continuously adding small portions of the hot solvent until the solid is completely dissolved.[12] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is necessary for a good yield.

-

Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal.[12][19] Swirl and boil the solution for a few minutes.

-

Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent the product from crystallizing prematurely in the funnel.[12][15] Collect the hot, clear filtrate in a clean, pre-heated Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Rapid cooling can trap impurities.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[15]

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[12][15]

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[12]

-

Drying: Dry the purified crystals to a constant weight, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is employed when no single solvent is ideal, but a pair of miscible solvents can be found where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").[4][12][20]

Methodology:

-

Dissolution: Dissolve the crude sulfamoyl-phenyl acetamide in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

-

Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the point of saturation.[18]

-

Re-solubilization: Add a few drops of the hot "good" solvent until the solution becomes clear again.

-

Crystallization, Isolation, and Drying: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol.

Caption: General experimental workflow for recrystallization.

Purity Assessment and Quality Control

A successful recrystallization must be validated by analytical methods to confirm the purity of the final product.[21]

| Analytical Technique | Purpose | Indication of High Purity |

| Melting Point Analysis | Assess purity and identify the compound. | A sharp, narrow melting point range that matches the literature value. Impurities typically depress and broaden the melting range. |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect related substance impurities.[1][21] | A single major peak corresponding to the API, with total impurities below the specified threshold (e.g., ≤ 0.1%).[21] |

| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Confirm chemical structure and identify impurities.[21] | A spectrum consistent with the structure of sulfamoyl-phenyl acetamide, with no observable peaks from residual solvents or byproducts. |

| Gas Chromatography (GC) | Quantify residual solvents.[21] | Residual solvent levels must meet the requirements of regulatory guidelines such as ICH Q3C.[21] |

Troubleshooting Common Recrystallization Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is cooling too rapidly. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent. |

| No Crystal Formation | Too much solvent was used; the compound is highly soluble even at low temperatures. | Boil off some of the solvent to increase concentration and attempt cooling again. If that fails, a different solvent or a two-solvent system is needed.[15] |

| Premature Crystallization | The solution cooled too quickly during hot filtration. | Ensure all glassware for filtration is pre-heated. Perform the filtration step as quickly as possible.[15] |

| Low Yield | Too much solvent was used; crystals were not completely filtered; premature crystallization. | Use the minimum amount of hot solvent necessary. Ensure complete transfer of crystals during filtration. Wash with minimal ice-cold solvent. |

References

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Gagnon, D. R., & Wolf, G. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(4), e17163.

- Tayan Consulting. (n.d.). Picking the best purification method for your API can be a tricky challenge.

- Arborpharmchem. (n.d.). API Isolation Methods From Nature to Medicine.

- Mehdi, A., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(39), 12895-12907.

- Zamann Pharma Support GmbH. (n.d.). API Purification.

- Pharmaceutical Technology. (2024). API Purification.

- Zeochem. (n.d.). Purification of APIs.

- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.

- University of Toronto. (n.d.). Experiment 2: Recrystallization.

- BenchChem. (2025). n-[4-(dimethylamino)phenyl]acetamide purity and quality standards.

- Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). PMC.

- Government of Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).

- CymitQuimica. (n.d.). 2-chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide.

- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.

- N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. (2019). UM Research Repository.

- Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.

- Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). ResearchGate.

- Arborpharmchem. (n.d.). GMP for The production of APIs.

- University of California, Los Angeles. (n.d.). Recrystallization.

- Yang, S. S., & Guillory, J. K. (1972). Polymorphism in sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26-40.

- ResearchGate. (2020). What is the best technique for amide purification?

- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

- BOC Sciences. (n.d.). Acetamide Impurities.

- US Patent 2,777,844A. (1957). Sulfonamide purification process.

Sources

- 1. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. dalton.com [dalton.com]

- 4. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Polymorphism in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mt.com [mt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. athabascau.ca [athabascau.ca]

- 13. CAS 23280-39-9: 2-chloro-N-[4-(dimethylsulfamoyl)phenyl]ac… [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 18. Tips & Tricks [chem.rochester.edu]

- 19. rubingroup.org [rubingroup.org]

- 20. scispace.com [scispace.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Optimal Storage Conditions for 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide Solutions

Application Note & Protocol

Executive Summary

2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide is a sulfonamide-based small molecule, structurally related to carbonic anhydrase inhibitors (CAIs). Its chemical architecture—comprising a p-sulfamoylphenyl moiety, an acetamide linker, and a secondary sec-butyl amine—dictates specific stability profiles. While the sulfonamide group offers relative robustness, the acetamide linkage is susceptible to hydrolytic cleavage under extreme pH, and the secondary amine is prone to oxidative degradation.

This guide defines the Gold Standard for the preparation, storage, and handling of this compound to ensure experimental reproducibility. The protocol prioritizes the prevention of hydrolytic degradation and oxidative stress.

Chemical Identity & Physicochemical Properties

Understanding the molecular structure is the first step in designing a stability protocol.

| Property | Detail |

| Chemical Name | 2-(sec-butylamino)-N-(4-sulfamoylphenyl)acetamide |

| CAS Number | 64877-06-1 |

| Molecular Formula | C₁₂H₁₉N₃O₃S |

| Molecular Weight | 285.36 g/mol |

| Functional Groups | Secondary Amine (Basic), Acetamide (Neutral/Hydrolyzable), Sulfonamide (Weakly Acidic) |

| Solubility | High: DMSO, DMF (>20 mg/mL)Moderate: EthanolLow: Water (Neutral pH), PBS |

| pKa (Predicted) | Amine: ~9.5 (Basic); Sulfonamide: ~10.1 (Acidic) |

Critical Stability Factors

The stability of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide in solution is governed by three primary vectors:

-

Hydrolysis (pH-Dependent): The acetamide bond connecting the phenyl ring and the alkyl chain is the weakest link. It is stable at pH 4.0–8.0 but degrades rapidly in strong acids (pH < 2) or bases (pH > 10), releasing sulfanilamide and N-sec-butylglycine derivatives.

-

Oxidation: The secondary amine (sec-butylamino) is susceptible to N-oxidation, particularly in the presence of dissolved oxygen and light.

-

Photolysis: Aromatic sulfonamides can undergo photo-degradation upon exposure to UV/blue light, leading to discoloration (yellowing) and loss of potency.

Degradation Pathway Diagram

Figure 1: Primary degradation pathways. The acetamide bond is sensitive to hydrolysis, while the secondary amine is prone to oxidation.

Preparation Protocol: Stock Solutions

Objective: Create a high-concentration stock solution (10–50 mM) that remains stable for >6 months.

Reagents Required:

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, Water <0.005%).

-

Why? DMSO prevents hydrolysis by excluding water and solubilizes the hydrophobic phenyl core.

-

-

Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

-

Why? Amber glass blocks UV light; PTFE prevents leaching of plasticizers.

-

-

Gas: Argon or Nitrogen (High Purity).

Step-by-Step Procedure:

-

Weighing: Accurately weigh the specific amount of solid compound (e.g., 2.85 mg for 10 mM in 1 mL) into a sterile microcentrifuge tube or amber vial.

-

Note: The solid is hygroscopic. Equilibrate the container to room temperature before opening to prevent condensation.

-

-

Solubilization: Add the calculated volume of Anhydrous DMSO .

-

Technique: Vortex gently for 30–60 seconds. If particulates persist, sonicate for 1–2 minutes in a water bath (keep temp < 30°C).

-

-

Aliquot Generation: Immediately dispense the stock solution into single-use aliquots (e.g., 50 µL or 100 µL).

-

Critical:Do not store as a large bulk volume. Repeated freeze-thaw cycles promote crystal growth and degradation.

-

-

Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen over the liquid surface in each vial for 5–10 seconds to displace oxygen.

-

Sealing: Cap tightly. Parafilm is recommended for long-term storage (-80°C).

Storage Specifications

Adhere to these tiered storage conditions based on the intended duration of use.

| State | Condition | Temperature | Shelf Life | Notes |

| Solid Powder | Desiccated, Dark | -20°C | 2 Years | Keep container tightly sealed. Warm to RT before opening. |

| DMSO Stock | Amber Vial, Argon | -80°C | 1 Year | Gold Standard. Avoid freeze-thaw (>3 cycles). |

| DMSO Stock | Amber Vial | -20°C | 6 Months | Acceptable for routine use. |

| Working Soln | Aqueous Buffer | 4°C | < 24 Hours | Prepare fresh. Do not store. |

Working Solution Preparation (Day of Experiment)

-

Thaw the DMSO aliquot at Room Temperature (RT).

-

Dilute into the assay buffer (e.g., PBS, HBSS) immediately before use.

-

Solubility Check: Ensure the final DMSO concentration is < 1% (v/v) to avoid solvent toxicity in biological assays.

-

Precipitation Alert: At concentrations > 100 µM in aqueous buffer, this compound may precipitate. Inspect visually or measure absorbance at 600 nm (turbidity) to verify solubility.

Quality Control & Troubleshooting

Before starting critical experiments, validate the integrity of your stock solution.[1]

QC Assay: HPLC-UV or LC-MS

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: 254 nm (Aromatic ring).

-

Acceptance Criteria: Purity > 95%. Major impurity peak (Sulfanilamide) should be < 1%.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Yellowing of Solution | Oxidation / Photolysis | Discard solution. Prepare fresh stock in amber vials; use Argon overlay. |

| Precipitate in Buffer | Low Solubility / High Conc. | Sonicate/Warm (37°C). If persistent, lower concentration or add cyclodextrin carriers. |

| Loss of Potency | Hydrolysis | Check pH of buffer. Ensure pH is 6.0–8.0. Avoid storing in aqueous media. |

Experimental Workflow Diagram

Figure 2: Optimal workflow for stock solution preparation and storage.

References

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide

Introduction: Understanding Your Compound

Welcome to the technical support hub. You are likely working with 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide , a structural analog often explored in carbonic anhydrase inhibition or diuretic research.

Before attempting to dissolve this compound, you must understand its physicochemical "personality." This molecule is an ampholyte (amphoteric) with two distinct ionization centers:

-

Basic Center: The secondary amine (sec-butylamino). In an acetamide linkage (glycinamide derivative), this typically has a pKa of 7.5 – 8.2 .

-

Acidic Center: The primary sulfonamide (

) on the phenyl ring. This typically has a pKa of ~10.1 .

The Problem: At physiological pH (7.4) and slightly basic conditions (up to pH 9), the molecule exists predominantly in its neutral, uncharged form. This is the "Solubility Valley" where precipitation is most likely.

Module 1: Salt Selection (The Primary Fix)

User Issue: "I bought the free base, and it won't dissolve in PBS or water."

Diagnosis: The free base is lipophilic. You are trying to dissolve a neutral organic rock in water. You must convert it into an ionic species.

Recommended Protocol: In-Situ Salt Formation

Do not rely on the free base. Generate the Hydrochloride (HCl) or Mesylate (MSA) salt.

Step-by-Step Salt Screening Protocol

-

Stoichiometry is Critical: The secondary amine is your target. You need 1.05 equivalents of acid relative to the compound.

-

Solvent: Use Methanol (MeOH) or Ethanol (EtOH) for the conversion, then evaporate.

| Acid Counter-ion | Suitability | Notes |

| Hydrochloric Acid (HCl) | High | First-line choice. Creates a stable cation at the secondary amine. |

| Methanesulfonic Acid (MSA) | High | Excellent for increasing lipophilic salts' solubility; often less hygroscopic than HCl. |

| Tartaric Acid | Medium | Good if chiral resolution is needed, but lower solubility gain than HCl. |

| Acetic Acid | Low | Too weak. The resulting salt may hydrolyze/dissociate upon dilution. |

Technical Insight: Avoid using sulfuric acid. While it is a strong acid, the sulfate counter-ion can bridge two amine molecules, potentially leading to a "gum" rather than a crystalline solid for this specific steric profile.

Module 2: pH & Buffer Optimization

User Issue: "It dissolved in acid, but precipitated when I added it to my cell culture media (pH 7.4)."

Diagnosis: You hit the "U-Shaped" Solubility Curve .

-

pH < 6: High solubility (Cationic species:

). -

pH 7–9: DANGER ZONE. Minimum solubility (Neutral species).

-

pH > 11: High solubility (Anionic species: sulfonamide deprotonation), but biologically toxic.

The "Solubility Valley" Visualization

Below is the theoretical solubility profile based on the pKa values of the

Caption: Theoretical solubility profile. The compound is soluble at extremes but risks precipitation at physiological pH.

Troubleshooting the "Crash Out"

If you must work at pH 7.4:

-

Lower the Concentration: Ensure you are below the intrinsic solubility (

) of the neutral form (likely < 50 µM). -

Buffer Capacity: Use a high-strength buffer (e.g., 50-100 mM HEPES) to prevent local pH spikes if you are adding an acidic stock solution.

Module 3: Advanced Formulation (Cosolvents & Complexation)

User Issue: "I need a high concentration (10 mM) for animal studies, and pH adjustment isn't enough."

Diagnosis: You have exceeded the thermodynamic solubility limit. You need excipients to shield the hydrophobic regions.

Strategy A: Cyclodextrin Complexation (The Gold Standard)

Sulfonamides have a high affinity for Hydroxypropyl-

Protocol:

-

Prepare 20% (w/v) HP-

-CD in water or saline. -

Add your compound (as the HCl salt) to this solution.

-

Stir for 4-6 hours.

-

Filter (0.22 µm) to remove uncomplexed drug.

Strategy B: Cosolvent Systems (IV/IP Compatible)

If cyclodextrins are unavailable, use this ternary system:

| Component | % (v/v) | Function |

| PEG 400 | 20 - 30% | Primary solubilizer for the acetamide linker. |

| Ethanol | 5 - 10% | Reduces viscosity and aids initial dissolution. |

| Saline/Water | Balance | Bulk vehicle. |

Warning: Do not use DMSO for in vivo efficacy studies if possible, as it can induce artifacts in channel blocking or enzyme inhibition assays.

Troubleshooting Workflow (Decision Tree)

Use this logic flow to determine your next step.

Caption: Decision matrix for solubilizing the acetamide derivative.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to make a stock solution? A: Yes. The compound should be highly soluble in DMSO (>50 mM). However, when you dilute this stock into water (e.g., 1:1000), it may precipitate immediately if the final concentration exceeds the water solubility limit. Always check for turbidity after dilution.

Q: Why does my solution turn yellow over time? A: Sulfonamide derivatives can undergo oxidative degradation or photolysis. Store your stock solutions at -20°C and protect them from light. If the solution turns yellow, check purity via HPLC; it may have hydrolyzed at the acetamide bond.

Q: I see crystals forming after freezing and thawing. A: This is "salting out" or crystal seeding. The solubility decreases at lower temperatures. Sonicate the solution at room temperature or 37°C for 10 minutes to redissolve. If it doesn't redissolve, the salt may have disproportionated back to the free base; check the pH.

References

-

Complex

-Cyclodextrin. Journal of Pharmaceutical Sciences. (2010).[1] Establishes the affinity of the sulfonamide-phenyl moiety for cyclodextrin cavities to improve solubility. -

Solubility Enhancement of Poorly Soluble Drugs by Cyclodextrins. National Institutes of Health (PMC). Detailed mechanisms of inclusion complexes for amphiphilic drugs.

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. (2020).[2][3][4][5][6] Guidelines on selecting counter-ions (HCl vs Mesylate) based on pKa differences.

-

Physicochemical Properties of Sulfonamides. ChemRxiv. (2019).[7] Provides data on the pKa of primary sulfonamides (~10.1) and their ionization behavior.[3][4][5][7][8]

Sources

- 1. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting low yields in synthesis of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide

Executive Summary & Diagnostic Workflow

User Issue: "I am experiencing low yields (<30%) and difficulty purifying 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide."

Technical Diagnosis: The synthesis of this compound involves two distinct challenges:

-

Regioselectivity (Step 1): The starting material, sulfanilamide, possesses two nucleophilic nitrogen sites (

-aniline and -

Amphoteric Solubility (Step 2): The final product contains a basic secondary amine (

-butylamino) and an acidic sulfonamide moiety (

Diagnostic Flowchart

Before modifying your protocol, use this logic tree to identify the exact point of failure.

Figure 1: Diagnostic logic for isolating yield loss in acetamide synthesis.

Step 1: Acylation Troubleshooting

Reaction: Sulfanilamide + Chloroacetyl Chloride

Q: My intermediate is a sticky gum or has low purity. Why?

A: This is likely due to bis-acylation or HCl trapping .

Sulfanilamide has a highly nucleophilic aniline nitrogen (

-

The Fix (Temperature Control): The reaction must be performed at 0°C to 5°C . Do not allow it to warm to room temperature until the addition is complete.

-

The Fix (Base Choice): Do not use strong bases like NaOH initially, as they can deprotonate the sulfonamide (pKa ~10.4), making it nucleophilic. Use a buffer system (Acetone/K2CO3) or a weak organic base (DIPEA) in DCM.

-

The Fix (Stoichiometry): Use exactly 1.05 equivalents of chloroacetyl chloride. Excess leads to impurities that are difficult to separate.

Q: The intermediate decomposes during recrystallization.

A: The

-

Recommendation: Recrystallize rapidly from hot Ethanol/Water (8:2) or simply triturate with cold water and dry in a vacuum desiccator if the purity is >90% by NMR.

Step 2: Amination Troubleshooting (The Critical Step)

Reaction: Intermediate A +

Q: The reaction is extremely slow. SM remains after 24 hours.

A: This is a kinetic issue caused by Steric Hindrance .

You are reacting a secondary alkyl amine (

-

The Solution (The Finkelstein Catalyst): Add 10-20 mol% Potassium Iodide (KI) to the reaction.

-

Solvent Switch: If using THF, switch to DMF or Acetonitrile . The higher dielectric constant stabilizes the transition state.

Q: I see the product on TLC, but I recover nothing after extraction.

A: This is the "Amphoteric Trap." Your product has:

-

A secondary amine (Basic, pKa ~10-11).

-

A sulfonamide (Acidic, pKa ~10).

-

The Failure Mode:

-

If you extract with Acid (HCl) : The amine protonates (

), and the molecule stays in the water. -

If you extract with Strong Base (NaOH) : The sulfonamide deprotonates (

), and the molecule stays in the water.

-

-

The Solution (Isoelectric Precipitation): The product is least soluble at its isoelectric point (likely pH 7–8).

Optimized Protocol

Part A: Synthesis of 2-Chloro-N-(4-sulfamoylphenyl)acetamide

Reference Standard: Modified from BenchChem Acylation Protocols [1]

-

Setup: Dissolve Sulfanilamide (10 mmol) in dry Acetone (30 mL) with

(12 mmol). Cool to 0°C.[6][7][8] -

Addition: Add Chloroacetyl chloride (11 mmol) dropwise over 20 mins.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

-

Workup: Pour into ice water (100 mL). The white precipitate is the Intermediate. Filter, wash with cold water, and dry.

-

Target Yield: >80%.

-

QC: Check melting point (approx 190-192°C, varies by polymorph).

-

Part B: Synthesis of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide

Reference Standard: Adapted from general

-

Setup: Dissolve Intermediate (5 mmol) in Acetonitrile (20 mL).

-

Reagents: Add Potassium Iodide (0.5 mmol, 10 mol%) and

-Butylamine (15 mmol, 3 eq) .-

Note: Excess amine acts as the HCl scavenger.

-

-

Reaction: Reflux (approx 80°C) for 6–8 hours. Monitor by TLC (Mobile phase: DCM:MeOH 95:5).

-

Workup (Crucial):

-

Evaporate Acetonitrile under reduced pressure.

-

Resuspend residue in Water (20 mL).

-

The pH will be basic (due to excess amine). Carefully add 1M HCl dropwise until pH reaches ~7.5 .

-

Stir at 0°C. The solid product should precipitate.

-

Alternative: If no solid forms, extract with EtOAc:Isopropanol (4:1) . Wash organic layer with Brine, dry over

, and evaporate.

-

Data Summary Table

| Parameter | Standard Condition | Optimized Condition | Reason |

| Solvent (Step 2) | THF | Acetonitrile or DMF | Promotes polar |

| Catalyst | None | KI (10 mol%) | Converts Cl |

| Amine Equiv. | 1.1 eq | 3.0 eq | Drives kinetics; scavenges HCl. |

| Workup pH | <2 or >10 | pH 7.0 - 8.0 | Prevents salt formation (Zwitterion trap). |

References

-

BenchChem. (2025).[1][6] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

-

Santa Cruz Biotechnology. (2024). 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide Product Data. Retrieved from

-

National Institutes of Health (PMC). (2008). Crystal structure of 2-chloro-N-(4-sulfamoylphenyl)acetamide. Retrieved from

-

Lumen Learning. Nucleophilic Substitution Reactions of Alpha-Haloacetamides. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. savemyexams.com [savemyexams.com]

- 3. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Removal of Organic Compounds with an Amino Group during the Nanofiltration Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

Technical Support Center: Degradation Profiling of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide

Welcome to the Analytical Support Center. This hub is designed for drug development professionals and analytical scientists tasked with elucidating the degradation pathways of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide (CAS: 64877-06-1). Because this molecule contains a secondary aliphatic amine, an internal amide linkage, and a sulfonamide moiety, its degradation profile is highly sensitive to hydrolytic and oxidative stressors.

Below, you will find our validated structural elucidation workflow, quantitative mass tables, troubleshooting FAQs, and self-validating experimental protocols.

I. Analytical Architecture & Workflow

Figure 1: Workflow for forced degradation and LC-HRMS structural elucidation of the API.

II. Quantitative Data: Expected Degradation Products

To streamline your mass defect filtering and LC-HRMS data processing, we have summarized the primary degradation products based on the functional group vulnerabilities of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide.

Table 1: Theoretical Mass Profiling of Primary Degradants

| Degradation Pathway | Primary Stressor | Degradant Identity | Chemical Formula | Theoretical Exact Mass [M+H]⁺ |

| Parent API | N/A | 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide | C₁₂H₁₉N₃O₃S | 286.1225 Da |

| Amide Hydrolysis | Acid / Base | Sulfanilamide | C₆H₈N₂O₂S | 173.0385 Da |

| Amide Hydrolysis | Acid / Base | 2-(sec-butylamino)acetic acid | C₆H₁₃NO₂ | 132.1024 Da |

| Oxidation | Peroxide (H₂O₂) | N-oxide derivative (Aliphatic) | C₁₂H₁₉N₃O₄S | 302.1174 Da |

| N-Dealkylation | Oxidative / Light | 2-amino-N-(4-sulfamoylphenyl)acetamide | C₈H₁₁N₃O₃S | 230.0599 Da |

III. Troubleshooting & FAQs

Q1: We are performing acid/base hydrolysis but cannot achieve mass balance. The parent peak decreases, but no proportional degradant peaks appear in our standard C18 reversed-phase (RPLC) method. Where are the degradants?

Expertise & Causality: 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide contains an internal amide bond. Hydrolytic cleavage of this bond yields sulfanilamide and 2-(sec-butylamino)acetic acid[1]. Both of these molecules are highly polar. On a standard C18 column, they lack the hydrophobicity to partition into the stationary phase, causing them to co-elute in the column void volume (

Q2: During oxidative stress (3% H₂O₂), we observe a major degradant with a mass shift of +15.9949 Da. How can we definitively assign this as N-oxidation of the secondary amine rather than oxidation of the sulfonamide or benzenoid ring?

Expertise & Causality: While oxidation can occur at multiple sites, aliphatic secondary amines are highly nucleophilic and highly susceptible to N-oxidation, forming stable N-oxides.

Solution: Utilize LC-MS/MS fragmentation. The parent compound will yield a characteristic fragment for the sec-butylamine moiety. If the +16 Da shift is retained on the aliphatic fragment in the MS/MS spectrum (e.g.,

Q3: Our forced degradation samples show complete loss of the API (100% degradation) under thermal stress, resulting in a complex chromatogram with dozens of trace peaks. Is this acceptable for method validation? Expertise & Causality: No. Over-stressing the molecule destroys the primary degradation pathway data. ICH Q1A(R2) guidelines strongly recommend targeting 5–20% degradation[3]. Exceeding this limit leads to "secondary degradation," where primary degradants break down further into non-representative fragments, complicating structural elucidation and failing to reflect real-world stability risks. Solution: Optimize the stress exposure time. Perform a kinetic time-course study (e.g., sampling at 1, 3, 7, and 14 days) to capture the primary degradation event before secondary pathways dominate.

IV. Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural elucidation, the following protocols are designed as self-validating systems . Every stress condition must be accompanied by two parallel controls:

-

Unstressed API Control: API stored under ambient conditions (validates that degradants are not native impurities).

-

Blank Stress Control: Stressor matrix without the API (validates that observed peaks are not artifacts from the reagents, solvents, or LC system).

Protocol 1: ICH Q1A(R2) Compliant Forced Degradation Setup

Objective: Generate primary degradation products cleanly targeting 5-20% degradation.

Step 1: Stock Solution Preparation

-

Accurately weigh 10.0 mg of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide.

-

Dissolve in 10 mL of HPLC-grade Methanol/Water (50:50, v/v) to yield a 1 mg/mL stock solution.

Step 2: Stressor Application (Parallel Aliquots)

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal: Expose 1 mL of stock to 80°C in a sealed vial for 48 hours.

Step 3: Quenching & Neutralization (Critical Step) Causality: Failing to quench the sample allows degradation to continue in the autosampler, leading to irreproducible peak areas.

-

Neutralize the Acid sample with 1 mL of 0.1 M NaOH.

-

Neutralize the Base sample with 1 mL of 0.1 M HCl.

-

Quench the Oxidation sample by adding 50 µL of sodium thiosulfate (0.1 M) to neutralize residual peroxides.

Step 4: Dilution

-

Dilute all quenched samples and controls to a final theoretical concentration of 100 µg/mL using the initial mobile phase conditions prior to LC injection.

Protocol 2: LC-HRMS Methodology for Degradant Identification

Objective: Achieve orthogonal separation of both polar and non-polar degradants.

Step 1: Chromatographic Setup

-

Method A (For Non-Polar Degradants & Parent):

-

Column: C18 Reversed-Phase (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

-

Method B (For Polar Degradants e.g., Sulfanilamide):

-

Column: Zwitterionic HILIC-Z (2.1 x 100 mm, 2.7 µm).

-

Mobile Phase: (A) 10 mM Ammonium Formate in Water; (B) Acetonitrile.

-

Gradient: Start at 90% B (highly organic), drop to 50% B over 15 minutes to elute polar analytes[2].

-

Step 2: HRMS Acquisition (Q-TOF or Orbitrap)

-

Set the ionization source to Electrospray Ionization Positive (ESI+).

-

Configure Data-Dependent Acquisition (DDA) to trigger MS/MS scans on the top 5 most intense ions per cycle.

-

Set the mass range to

50–1000 to ensure low-mass fragments (like the sec-butylamino moiety) are captured.

Step 3: Data Processing

-

Subtract the Blank Stress Control spectra from the stressed sample spectra to eliminate matrix background.

-

Apply a Mass Defect Filter based on the parent compound's exact mass (286.1225 Da) to rapidly isolate related degradation products.

V. References

-

ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass.

-

American Chemical Society. "Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides." Inorganic Chemistry.

-

Agilent Technologies. "Mastering HILIC-Z Separation for Polar Analytes." Agilent.

Sources

Technical Support Center: Purity Assurance for 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide

Status: Operational Ticket ID: REF-ISO-SB-SULF-001 Subject: Minimizing Impurities & Isolation Protocol Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

This guide addresses the isolation and purification of 2-sec-Butylamino-N-(4-sulfamoyl-phenyl)-acetamide . The synthesis typically involves the nucleophilic substitution of 2-chloro-N-(4-sulfamoylphenyl)acetamide with sec-butylamine.[1][2]

The primary challenge in this synthesis is not the conversion, but the selectivity . The secondary amine product is nucleophilic and can react with a second equivalent of the chloro-intermediate to form a "dimer" (bis-alkylated impurity).[1][2] Furthermore, the amphoteric nature of the sulfonamide moiety requires precise pH control during isolation.

Module 1: The Impurity Landscape

Before troubleshooting, you must understand the "Enemy."[3] The table below categorizes the specific impurities generated in this workflow.

| Impurity Type | Structure / Description | Origin (Root Cause) | Solubility Characteristics |

| Impurity A (The Dimer) | Tertiary amine formed by the reaction of the Product + Chloro-Intermediate .[1][2][3] | Stoichiometry Issue: Local high concentration of the chloro-intermediate relative to the amine.[1][2][3] | Highly lipophilic; difficult to remove by simple washing.[2][3] |

| Impurity B (Hydrolysis) | 2-Hydroxy-N-(4-sulfamoylphenyl)acetamide | Moisture/pH: Hydrolysis of the chloro-intermediate due to wet solvents or excessive heating in aqueous base.[1][2][3] | Soluble in aqueous base; insoluble in acid.[2][3] |

| Impurity C (Unreacted SM) | 2-Chloro-N-(4-sulfamoylphenyl)acetamide | Kinetics: Incomplete reaction or insufficient equivalents of sec-butylamine.[1][2][3] | Neutral/Acidic; insoluble in dilute acid.[2][3] |

| Impurity D (Oxidation) | N-Oxides or colored anilines.[1][2][3] | Air Exposure: Oxidation of the electron-rich aromatic ring or amine over time.[1][2][3] | Often appears as a brown/pink oil or gum.[2][3] |

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired product and the "Dimer" impurity.